Product packaging for Benzyl 2-bromo-6-chlorobenzoate(Cat. No.:)

Benzyl 2-bromo-6-chlorobenzoate

Cat. No.: B14022659
M. Wt: 325.58 g/mol
InChI Key: WYUGWUGFXUMGAS-UHFFFAOYSA-N
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Description

Significance of Bromo- and Chloro-substituted Aromatic Systems in Chemical Synthesis

Aromatic systems containing bromine and chlorine atoms are of paramount importance in organic synthesis. Aryl bromides and chlorides serve as key precursors in a multitude of chemical transformations. researchgate.netnih.gov They are particularly valued as substrates for transition metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity makes halogenated aromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, pigments, and functional materials. nih.gov

The presence of halogens on an aromatic ring influences its electronic properties and reactivity. Both bromine and chlorine are electron-withdrawing groups via induction but can also act as weak π-donors through resonance. This dual electronic nature affects the regioselectivity of further electrophilic aromatic substitution reactions. fiveable.mebyjus.com The introduction of chloro-substituents, in particular, is a widely used strategy in drug discovery, as it can significantly modulate a molecule's physicochemical properties and biological activity. nih.govchemrxiv.org Similarly, brominated heterocycles are recognized for their diverse bioactivities and utility as synthetic intermediates. researchgate.net

The synthesis of chloroarenes and bromoarenes can be achieved through various methods, most commonly via electrophilic aromatic substitution using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of an acid or catalyst. organic-chemistry.orgorganic-chemistry.org For instance, deactivated aromatic compounds can be effectively monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org

Foundational Principles of Benzoate (B1203000) Ester Chemistry and its Derivatives

Benzyl (B1604629) 2-bromo-6-chlorobenzoate is fundamentally a benzoate ester. Benzoate esters are derivatives of benzoic acid, a simple aromatic carboxylic acid. wikipedia.org The formation of esters, known as esterification, is a classic organic reaction. Benzoate esters are typically synthesized by the acid-catalyzed reaction of benzoic acid with an alcohol (Fischer esterification) or by reacting a more reactive carboxylic acid derivative, such as an acyl chloride (e.g., benzoyl chloride), with an alcohol. wikipedia.orgorganic-chemistry.org The latter method is often faster and can be performed under milder conditions. organic-chemistry.org

The chemistry of esters is characterized by the reactivity of the carbonyl group. Key reactions include:

Hydrolysis: Esters can be cleaved back to the constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the salt of the carboxylic acid. youtube.com

Reduction: Esters can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The use of milder reagents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce esters to aldehydes, particularly at low temperatures. libretexts.org

Aminolysis: The reaction of esters with ammonia (B1221849) or amines produces amides. libretexts.org

The stability and reactivity of a benzoate ester can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and chloro substituents in Benzyl 2-bromo-6-chlorobenzoate, can increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack. nih.gov

Current Research Landscape Pertaining to Benzyl Halogenated Benzoate Esters

While specific research on this compound is not widely documented in publicly available literature, the broader class of halogenated benzoate esters is a subject of ongoing investigation across various fields.

Halogenated benzoate esters have been synthesized and studied for their liquid crystal properties. The introduction of halogen substituents can influence the transition temperatures and mesomorphic phases of these materials. scispace.comtandfonline.com Research has also explored halogenated compounds, including benzoate esters like 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), as flame retardants. acs.org

Studies on the hydrolytic stability of substituted benzoate esters provide insight into how substituents affect their metabolic fate. For example, research has shown that the position of a bromine atom on an ethyl benzoate ring influences its rate of hydrolysis. nih.gov Furthermore, halogenated aromatic compounds, including halogenated benzoates, are recognized as environmental pollutants, and their microbial degradation pathways are an active area of research. nih.gov The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, is also a focus of chemical process development. google.comgoogle.comchemicalbook.com The study of benzyl esters derived from various oils has also been explored for applications in polymer chemistry. researchgate.net

The synthesis of the precursor, 2-bromo-6-chlorobenzoic acid, is documented, providing a direct route to obtaining the acid necessary for esterification to form the title compound. nih.gov The general preparation of substituted alpha-halogenated benzyl benzoates was a topic of academic study as early as 1920, indicating a long-standing interest in this class of compounds. berkeley.edu

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid (Precursor)

PropertyValue
IUPAC Name 2-bromo-6-chlorobenzoic acid
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
CAS Number 93224-85-2
Canonical SMILES C1=CC(=C(C(=C1)Br)C(=O)O)Cl
Data sourced from PubChem CID 33125. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrClO2 B14022659 Benzyl 2-bromo-6-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

benzyl 2-bromo-6-chlorobenzoate

InChI

InChI=1S/C14H10BrClO2/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

WYUGWUGFXUMGAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2Br)Cl

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Bromo 6 Chlorobenzoate

Direct Esterification Pathways from 2-bromo-6-chlorobenzoic Acid and Benzyl (B1604629) Alcohol

Direct esterification represents the most straightforward approach to Benzyl 2-bromo-6-chlorobenzoate, involving the direct reaction of 2-bromo-6-chlorobenzoic acid with benzyl alcohol. These methods are often favored for their atom economy and procedural simplicity.

Fischer Esterification Variants and Acid Catalysis

The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the context of synthesizing this compound, this equilibrium-controlled process involves the protonation of the carbonyl group of 2-bromo-6-chlorobenzoic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by benzyl alcohol, followed by dehydration, yields the desired ester.

To drive the equilibrium towards the product side, an excess of one of the reactants, typically the less expensive benzyl alcohol, is used. Alternatively, the removal of water as it is formed, often through azeotropic distillation with a suitable solvent like toluene (B28343) using a Dean-Stark apparatus, is a common strategy.

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Table 1: Illustrative Conditions for Fischer Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
2-chlorobenzoic acidBenzyl alcoholp-TsOHTolueneReflux8>90
2-bromobenzoic acidBenzyl alcoholH₂SO₄Benzene (B151609)Reflux6~85

Esterification Employing Dehydrating Agents

To circumvent the equilibrium limitations of Fischer esterification without requiring a large excess of one reactant or the removal of water by distillation, dehydrating agents can be employed. These reagents react with the water formed during the esterification, thus driving the reaction to completion. A prominent example of a dehydrating agent used for esterification is dicyclohexylcarbodiimide (B1669883) (DCC). While DCC is more commonly known as a coupling agent in amide bond formation, it can also facilitate esterification by activating the carboxylic acid and consuming the water generated.

The reaction typically proceeds at room temperature and offers mild conditions, which can be advantageous for sensitive substrates. However, the formation of the byproduct, dicyclohexylurea (DCU), which is often difficult to remove completely from the reaction mixture, can be a drawback.

Indirect Esterification Approaches Utilizing Activated Carboxylic Acid Derivatives

Indirect esterification methods involve the conversion of the carboxylic acid into a more reactive derivative, which is then reacted with the alcohol. These methods are often faster and can proceed under milder conditions than direct esterification, making them suitable for sterically hindered or sensitive substrates.

Formation and Reactivity of Acyl Chlorides

A common strategy for activating a carboxylic acid is to convert it into its corresponding acyl chloride. 2-bromo-6-chlorobenzoic acid can be readily converted to 2-bromo-6-chlorobenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride is a highly reactive electrophile that readily reacts with benzyl alcohol to form the desired ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction of acyl chlorides with alcohols is generally fast and proceeds to completion, often at room temperature.

A patent for the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) describes the synthesis of 5-bromo-2-chlorobenzoyl chloride by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF. researchgate.net A similar approach can be envisioned for the preparation of 2-bromo-6-chlorobenzoyl chloride.

Table 2: General Conditions for Acyl Chloride Formation and Subsequent Esterification

Carboxylic AcidChlorinating AgentBaseSolventTemperature (°C)Yield of Ester (%)
5-bromo-2-chlorobenzoic acidThionyl chloridePyridineDichloromethane0 to RT>95
Aromatic AcidsOxalyl chlorideTriethylamineTHF0 to RTHigh

Use of Mixed Anhydrides and Carbodiimides

The use of mixed anhydrides is another effective method for activating carboxylic acids towards esterification. In this approach, 2-bromo-6-chlorobenzoic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base like triethylamine. This forms a mixed carboxylic-carbonic anhydride, which is a highly activated intermediate. Subsequent reaction with benzyl alcohol leads to the formation of this compound. This method is often used in peptide synthesis due to its mild conditions and high yields.

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), are widely used as coupling agents to facilitate the formation of ester bonds. The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol to form the ester, with the carbodiimide being converted to a urea (B33335) byproduct. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction.

Construction of the Halogenated Aromatic Moiety

One common approach is the halogenation of a pre-existing benzoic acid derivative. For instance, the bromination of 2-chlorobenzoic acid can be performed, although controlling the regioselectivity to obtain the desired 2-bromo-6-chloro isomer can be challenging.

Another synthetic strategy involves the Sandmeyer reaction. Starting from an appropriately substituted aniline, a diazonium salt can be formed and subsequently displaced with a bromide or chloride, followed by further functional group manipulations to introduce the carboxylic acid moiety.

A Chinese patent describes a method for the preparation of 5-bromo-2-chlorobenzoic acid starting from 2-chlorobenzoic acid, which involves chlorination, acylation, cyclization, bromination, and hydrolysis. patsnap.com While this patent focuses on a different isomer, the general principles of aromatic substitution and functional group interconversion are relevant to the synthesis of the 2-bromo-6-chloro isomer.

Furthermore, another patent details the preparation of 5-bromo-2-chlorobenzoic acid from 2-nitrobenzoic acid through a multi-step process involving esterification, reduction, halogenation, and diazotization. patsnap.com This highlights the versatility of synthetic routes available for constructing such halogenated aromatic acids.

Regioselective Ortho-Directed Metalation and Halogenation

A powerful strategy for the synthesis of the precursor, 2-bromo-6-chlorobenzoic acid, involves directed ortho-metalation. This technique utilizes a directing group on the aromatic ring to guide a strong base to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can then be quenched with an electrophile.

In the context of preparing substituted benzoic acids, the carboxylic acid group itself can serve as an effective director for ortho-lithiation. acs.org For instance, the treatment of a 3-chlorobenzoic acid with a hindered lithium dialkylamide, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can generate a lithium 3-chloro-2-lithiobenzoate dianion at low temperatures (e.g., -50 °C). acs.org This intermediate can then be trapped with a bromine source (an electrophile) to introduce the bromine atom at the 2-position, yielding the desired 2-bromo-3-chlorobenzoic acid. A similar strategy could be envisioned starting from 2-chlorobenzoic acid, where metalation would be directed to the 6-position. However, the stability of the lithiated intermediate is a critical factor. acs.org

The choice of the base and reaction conditions is crucial for achieving high regioselectivity. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C leads to exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.orgbohrium.com In contrast, using n-BuLi/t-BuOK can reverse this regioselectivity. organic-chemistry.orgbohrium.com These findings underscore the nuanced control that can be exerted in ortho-metalation reactions, providing a versatile toolkit for the synthesis of polysubstituted benzoic acids. organic-chemistry.orgbohrium.comorganic-chemistry.org

Table 1: Ortho-Metalation of Substituted Benzoic Acids

Starting MaterialBase/ConditionsIntermediateElectrophileProductReference
3-Chlorobenzoic acidLDA or LTMP, -50 °CLithium 3-chloro-2-lithiobenzoateBr₂2-Bromo-3-chlorobenzoic acid acs.org
2-Methoxybenzoic acids-BuLi/TMEDA, -78 °CDianionMeI2-Methoxy-6-methylbenzoic acid bohrium.com

This table is for illustrative purposes and showcases the general strategy. Specific conditions for 2-bromo-6-chlorobenzoic acid synthesis may vary.

Electrophilic Aromatic Halogenation of Precursors

Electrophilic aromatic halogenation offers another viable route to introduce the necessary halogen substituents onto the aromatic ring of a suitable precursor. libretexts.org This classic reaction involves the attack of an electrophilic halogen species on the electron-rich benzene ring. masterorganicchemistry.com For less reactive substrates, such as benzene derivatives, a Lewis acid catalyst like FeCl₃, AlCl₃, or FeBr₃ is typically required to activate the halogen and increase its electrophilicity. wikipedia.orgchemguide.co.uk

For the synthesis of a di-substituted halo-benzoate, the directing effects of the existing substituents must be considered. For example, starting with 2-chlorobenzoic acid, the chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The outcome of the bromination would depend on the reaction conditions and the relative activating/deactivating strengths of these groups. A patent describes the synthesis of 5-bromo-2-chlorobenzoic acid by brominating 2-chlorobenzoic acid using a potassium bromate (B103136) and sodium bromide system. google.com

The mechanism of electrophilic halogenation proceeds through the formation of a carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity. masterorganicchemistry.comyoutube.com The choice of halogenating agent and catalyst is critical. For instance, iodination often requires an oxidizing agent like nitric acid to generate the electrophilic iodine species. wikipedia.org While fluorination is highly exothermic and can be explosive, chlorination and bromination are more commonly employed in laboratory synthesis. libretexts.org

Suzuki-Miyaura Coupling and Other Cross-Coupling Strategies for Aromatic Ring Construction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful and versatile method for forming carbon-carbon bonds and constructing complex aromatic systems. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

While not a direct method for halogenation, Suzuki-Miyaura coupling can be strategically employed to build the substituted aromatic ring of a precursor. For instance, a suitably functionalized boronic acid could be coupled with a di-halo-benzene derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored for a wide range of substrates. tcichemicals.com The development of new catalysts, including those based on nickel, has expanded the scope of this reaction to include less reactive aryl chlorides. tcichemicals.com

Other palladium-mediated processes like carbonylative Suzuki coupling, Sonogashira coupling, and Heck coupling can also be used to elaborate substituted aromatic rings, offering a diverse set of tools for the synthesis of complex molecules. nih.gov For example, carbonylative Suzuki-Miyaura couplings have been developed for the synthesis of 2-aroylbenzoate derivatives from 2-bromobenzoate (B1222928) esters. rsc.org

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign processes. The synthesis of this compound can be optimized with these principles in mind.

Solvent Effects and Reaction Kinetics Analysis

The choice of solvent can significantly influence the rate and equilibrium of a chemical reaction, including the esterification step to form the final product. nih.gov Solvents can affect the activity coefficients of reactants and transition states, thereby altering the reaction kinetics. nih.govelsevierpure.com For instance, in esterification reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to enhance reaction rates and yields compared to other solvents. gaylordchemical.com

Thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be used to predict the influence of solvents on reaction equilibria, reducing the need for extensive experimental screening. elsevierpure.comacs.org By understanding and modeling these solvent effects, it is possible to select an optimal solvent that maximizes the reaction rate and conversion, leading to a more efficient process. nih.gov

Catalyst Development and Efficiency in Ester Formation

The esterification of the 2-bromo-6-chlorobenzoic acid precursor with benzyl alcohol is a key step in the synthesis. The development of highly efficient and reusable catalysts is a central theme in green chemistry. While traditional acid catalysts can be used, research has focused on developing novel catalytic systems.

For example, heterogeneous catalysts, such as niobium grafted onto silica (B1680970) (SiO₂-Nb), have been shown to be effective for the synthesis of benzyl esters, offering advantages in terms of catalyst separation and reuse. nih.gov Palladium-catalyzed methods have also been developed for the synthesis of benzyl esters through the functionalization of C-H bonds, representing a highly efficient and selective approach. acs.org Furthermore, gold nanocluster catalysts have demonstrated high selectivity towards benzyl benzoate (B1203000) formation in the oxidation of benzyl alcohol under aqueous conditions. rsc.org The use of biocatalysts, such as lipases, also presents a green alternative for esterification reactions. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" as they generate less waste. nih.govjocpr.com

In the synthesis of this compound, synthetic routes should be designed to maximize atom economy. This involves choosing reactions that minimize the formation of byproducts. For example, cross-dehydrogenative coupling (CDC) reactions, which form C-O bonds directly from C-H bonds and carboxylic acids, are highly atom-economical. labmanager.com While many CDC reactions require an oxidant, the use of molecular oxygen as a green oxidant is a significant advancement. labmanager.com

Chemical Transformations and Mechanistic Investigations of Benzyl 2 Bromo 6 Chlorobenzoate

Reactivity of the Ester Functional Group

The ester functional group in benzyl (B1604629) 2-bromo-6-chlorobenzoate is a key site for several important chemical transformations, including hydrolysis, transesterification, and reduction. The steric hindrance provided by the ortho-substituents (bromo and chloro groups) can influence the rate and mechanism of these reactions.

Hydrolysis Mechanisms (Acidic, Basic, and Enzymatic)

The hydrolysis of benzyl 2-bromo-6-chlorobenzoate involves the cleavage of the ester bond to yield 2-bromo-6-chlorobenzoic acid and benzyl alcohol. This process can be catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acidic catalyst and yields the carboxylic acid. The reaction is reversible and its equilibrium can be influenced by the concentration of water.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This irreversible reaction forms a tetrahedral intermediate, which then collapses to expel the benzyloxide anion as the leaving group. The benzyloxide anion subsequently deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and benzyl alcohol.

Enzymatic Hydrolysis: Specific enzymes, such as lipases and esterases, can catalyze the hydrolysis of this compound with high selectivity and under mild conditions. The enzymatic reaction typically involves an acyl-enzyme intermediate formed between the ester and a serine residue in the enzyme's active site. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Hydrolysis MethodReagents/CatalystKey Mechanistic FeatureProducts
Acid-CatalyzedH₃O⁺Protonation of carbonyl oxygen, tetrahedral intermediate2-Bromo-6-chlorobenzoic acid, Benzyl alcohol
Basic (Saponification)NaOH, H₂ONucleophilic attack by OH⁻, tetrahedral intermediateSodium 2-bromo-6-chlorobenzoate, Benzyl alcohol
EnzymaticLipase/Esterase, H₂OAcyl-enzyme intermediate2-Bromo-6-chlorobenzoic acid, Benzyl alcohol

Transesterification Processes and Alkyl Exchange

Transesterification of this compound allows for the exchange of the benzyl group with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. In a typical acid-catalyzed transesterification, the ester is treated with an excess of a different alcohol in the presence of a strong acid catalyst. The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. The equilibrium nature of this reaction often requires the removal of one of the products to drive the reaction to completion.

Catalyst SystemAlcoholKey Reaction ConditionsProduct
Acid (e.g., H₂SO₄)MethanolExcess methanol, refluxMethyl 2-bromo-6-chlorobenzoate
Base (e.g., NaOMe)EthanolAnhydrous conditions, refluxEthyl 2-bromo-6-chlorobenzoate
Titanate CatalystButanolHigh temperature, removal of benzyl alcoholButyl 2-bromo-6-chlorobenzoate

Chemoselective Reduction of the Ester to Alcohol or Aldehyde

The ester group of this compound can be chemoselectively reduced to the corresponding primary alcohol (2-bromo-6-chlorophenyl)methanol, or under carefully controlled conditions, to the aldehyde, 2-bromo-6-chlorobenzaldehyde. The challenge in these reductions is to avoid the reduction of the aryl halides.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to the primary alcohol. The reaction proceeds by nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the elimination of the benzyloxide group and a second hydride attack on the intermediate aldehyde.

The reduction to the aldehyde is more challenging and requires a less reactive reducing agent that can stop the reaction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common reagent for this transformation. DIBAL-H forms a stable intermediate with the ester that, upon aqueous workup, hydrolyzes to the desired aldehyde.

Reducing AgentReaction ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, 0 °C to room temp.(2-Bromo-6-chlorophenyl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene (B28343) or DCM, -78 °C2-Bromo-6-chlorobenzaldehyde

Reactivity of the Aryl Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up avenues for nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The relative reactivity of the C-Br and C-Cl bonds is a key factor in determining the outcome of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on this compound is challenging due to the presence of only weakly deactivating halogen substituents. For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group. researchgate.net In the case of this compound, the ester group provides some electron-withdrawing character, but it may not be sufficient for facile substitution under standard conditions.

Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. However, the C-Br bond is weaker than the C-Cl bond, which can sometimes influence reactivity. In dihalogenated systems, the relative position of the activating group and the halogens plays a crucial role. Given the substitution pattern, forcing conditions such as high temperatures and strong nucleophiles would likely be required to effect substitution. Under such conditions, a mixture of products might be expected, with potential substitution of either the bromo or chloro group.

NucleophileReaction ConditionsExpected Major Product
Sodium MethoxideHigh temperature, high pressureBenzyl 2-chloro-6-methoxybenzoate
Ammonia (B1221849)High temperature, copper catalystBenzyl 2-amino-6-chlorobenzoate

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Halogenated Aromatic Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the site of the aryl halides. nih.gov A key aspect of the reactivity of this compound in these reactions is the selective activation of the C-Br bond over the C-Cl bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and the C-Br bond is significantly more reactive than the C-Cl bond in this process. This difference in reactivity allows for selective functionalization at the bromine-substituted position.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, the Suzuki coupling can be performed selectively at the C-Br bond to introduce a new aryl or vinyl group.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the 2-position.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base. Selective reaction at the C-Br bond is also expected in the Heck reaction of this compound.

Coupling ReactionCoupling PartnerCatalyst SystemBaseExpected Product (Selective at C-Br)
SuzukiPhenylboronic acidPd(PPh₃)₄Na₂CO₃Benzyl 2-chloro-6-phenylbenzoate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NBenzyl 2-chloro-6-(phenylethynyl)benzoate
HeckStyrenePd(OAc)₂Et₃NBenzyl 2-chloro-6-styrylbenzoate

Ortho-Metalation and Subsequent Electrophilic Quenching on the Aromatic Nucleus

The halogen substituents on the aromatic ring of this compound significantly influence its reactivity, particularly in directed ortho-metalation (DoM) reactions. The chlorine and bromine atoms can direct metalating agents, such as organolithium reagents, to specific positions on the ring, enabling regioselective functionalization.

Research has shown that the metalation of related dihalobiphenyls can be highly selective. For instance, in systems containing both bromine and chlorine, metal-halogen exchange often occurs preferentially at the bromine-substituted position due to the weaker C-Br bond compared to the C-Cl bond. This allows for the selective introduction of an electrophile at the original site of the bromine atom.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of DoM on analogous dihalobenzenes suggest a predictable pattern. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures would likely lead to deprotonation at the position ortho to the chloro group, which is C-5, due to the directing ability of the chloro substituent. Alternatively, using an organolithium reagent like n-butyllithium could result in lithium-bromine exchange at the C-2 position.

Subsequent quenching of the resulting organometallic intermediate with various electrophiles can introduce a range of functional groups.

Table 1: Plausible Electrophilic Quenching Reactions following Ortho-Metalation

Metalation StrategyResulting IntermediateElectrophileProduct Structure
Lithium-Halogen Exchange (e.g., n-BuLi)2-Lithio-6-chlorobenzoate derivativeDimethylformamide (DMF)Benzyl 2-formyl-6-chlorobenzoate
Directed ortho-Metalation (e.g., LDA)5-Lithio-2-bromo-6-chlorobenzoate derivativeIodine (I₂)Benzyl 2-bromo-6-chloro-5-iodobenzoate
Lithium-Halogen Exchange (e.g., n-BuLi)2-Lithio-6-chlorobenzoate derivativeCarbon dioxide (CO₂)2-(Benzyloxycarbonyl)-3-chlorobenzoic acid

This table represents hypothetical transformations based on established reactivity patterns of similar substrates, as direct experimental data for the title compound is limited.

Reactivity of the Benzylic Moiety

The benzyl group in this compound is susceptible to reactions typical of benzylic positions, including oxidation, halogenation, and deprotection.

The benzylic carbon, being adjacent to both an oxygen atom and a phenyl group, can be selectively oxidized. While direct oxidation studies on this compound are scarce, analogous transformations on other benzyl esters are well-established. Common oxidizing agents can convert the benzylic CH₂ group into a carbonyl group, yielding the corresponding benzoylformate ester.

For example, reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants could potentially achieve this transformation. However, care must be taken to avoid cleavage of the ester linkage or reaction with the halogenated aromatic ring.

The benzylic protons are susceptible to abstraction by radical initiators, making the benzylic carbon a prime site for free-radical halogenation. This reaction typically employs reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This process would replace one of the benzylic hydrogens with a halogen atom.

This transformation would yield α-bromo or α-chloro this compound, introducing a new reactive handle for subsequent nucleophilic substitution reactions at the benzylic position.

The benzyl group is a common protecting group for carboxylic acids due to its relative stability and the various methods available for its removal. The cleavage of the benzyl ester in this compound to yield 2-bromo-6-chlorobenzoic acid is a key transformation.

Table 2: Common Benzylic Deprotection Methods

MethodReagents and ConditionsProduct
HydrogenolysisH₂, Palladium on Carbon (Pd/C), solvent (e.g., ethanol, ethyl acetate)2-Bromo-6-chlorobenzoic acid and Toluene
Acidic CleavageStrong acids (e.g., HBr in acetic acid, trifluoroacetic acid)2-Bromo-6-chlorobenzoic acid and Benzyl bromide/acetate
Lewis Acid-Mediated CleavageLewis acids (e.g., AlCl₃, BBr₃, TMSI) in an inert solvent2-Bromo-6-chlorobenzoic acid and corresponding benzyl derivative

Hydrogenolysis is often the preferred method due to its mild conditions, which are unlikely to affect the C-Cl and C-Br bonds on the aromatic ring. The reaction proceeds by catalytic transfer of hydrogen, cleaving the C-O bond of the ester and liberating the free carboxylic acid.

Advanced Mechanistic Investigations

A deeper understanding of the reactions involving this compound requires detailed mechanistic studies, including kinetic and thermodynamic analyses.

Currently, there is a lack of specific kinetic and thermodynamic data in the public domain for the transformations of this compound. However, such studies would be invaluable for optimizing reaction conditions and understanding substituent effects.

For the ortho-metalation reaction, kinetic studies could elucidate the relative rates of proton abstraction versus halogen-metal exchange, providing insight into the selectivity observed with different organolithium reagents. Isotope labeling studies, such as using deuterated solvents, could help determine the rate-determining step and the reversibility of the metalation process.

In the case of benzylic deprotection via hydrogenolysis, kinetic analysis could be used to study the influence of catalyst type, catalyst loading, hydrogen pressure, and temperature on the reaction rate. This would allow for the development of highly efficient and selective deprotection protocols. Thermodynamic calculations could also predict the feasibility of the reaction and the position of the equilibrium under various conditions.

Identification and Characterization of Reaction Intermediates and Transition States.

No information available in the scientific literature.

Stereochemical Outcomes and Diastereoselectivity in Reactions.

No information available in the scientific literature.

Role As a Synthetic Intermediate and Building Block

Derivatization Strategies for the Synthesis of Complex Molecular Architectures

The presence of both bromo and chloro substituents on the aromatic ring of Benzyl (B1604629) 2-bromo-6-chlorobenzoate allows for a range of derivatization strategies, primarily through selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling regioselective modifications.

This differential reactivity can be exploited in sequential cross-coupling reactions. For instance, a Suzuki coupling could be performed selectively at the bromine-substituted position, followed by a subsequent coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the chlorine-substituted position under more forcing reaction conditions. This stepwise approach provides a powerful tool for the controlled assembly of highly substituted and complex aromatic systems.

Reaction Type Reactive Site Potential Coupling Partner Resulting Structure
Suzuki CouplingC-BrArylboronic acidBenzyl 2-aryl-6-chlorobenzoate
Sonogashira CouplingC-BrTerminal alkyneBenzyl 2-alkynyl-6-chlorobenzoate
Heck ReactionC-BrAlkeneBenzyl 2-alkenyl-6-chlorobenzoate
Buchwald-Hartwig AminationC-BrAmineBenzyl 2-amino-6-chlorobenzoate

Precursor for Other Halogenated Benzoate (B1203000) Esters or Benzylic Derivatives

Benzyl 2-bromo-6-chlorobenzoate serves as a valuable precursor for the synthesis of other specifically substituted halogenated benzoate esters. Through nucleophilic aromatic substitution reactions, though less common for unactivated aryl halides, or more practically through metal-halogen exchange followed by quenching with an electrophile, the halogen atoms can be replaced. For example, a lithium-halogen exchange at the more reactive bromine position, followed by the introduction of a different halogen (e.g., iodine or fluorine), would yield a new dihalogenated benzoate ester with a tailored reactivity profile.

Furthermore, the benzyl ester group can be selectively cleaved under various conditions, such as hydrogenolysis, to afford the corresponding carboxylic acid, 2-bromo-6-chlorobenzoic acid. This acid is a valuable intermediate in its own right. Conversely, transformations involving the benzylic position are also conceivable, although less explored in the context of this specific molecule.

Utilization in Multi-Component and Tandem Reaction Sequences

The structure of this compound is well-suited for application in multi-component and tandem reaction sequences, which are highly efficient processes that allow for the formation of several chemical bonds in a single operation. For example, a tandem reaction could be initiated by a palladium-catalyzed cross-coupling at the C-Br bond, with the newly introduced functionality then participating in an intramolecular cyclization or a subsequent intermolecular reaction.

A hypothetical multi-component reaction could involve the simultaneous reaction of this compound, a boronic acid, and a third component, such as an amine or an alkyne, in a one-pot procedure. The success of such a reaction would hinge on the careful selection of catalysts and reaction conditions to orchestrate the selective and sequential reactivity of the different functional groups.

Regiospecific and Stereoselective Syntheses Leveraging its Structure

The defined positions of the bromo and chloro substituents on the aromatic ring of this compound are fundamental to its utility in regiospecific synthesis. As previously discussed, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is the primary driver for achieving high regioselectivity in cross-coupling reactions. This allows for the predictable and controlled introduction of new substituents at specific positions on the benzene (B151609) ring.

While the core aromatic structure of this compound is achiral, its derivatization can lead to the formation of chiral molecules. For instance, the introduction of a substituent at the 2-position that creates a chiral axis (atropisomerism) or the use of chiral ligands in a metal-catalyzed coupling reaction could lead to stereoselective outcomes. The steric hindrance provided by the 6-chloro substituent can influence the conformation of the molecule and play a role in directing the stereochemical course of certain reactions.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For Benzyl (B1604629) 2-bromo-6-chlorobenzoate, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl rings, as well as the methylene (B1212753) protons of the benzyl group. The substitution pattern on the benzoate ring—a bromine and a chlorine atom ortho to the ester functionality—would lead to a complex splitting pattern for the remaining aromatic protons. The chemical shifts would be influenced by the electron-withdrawing nature of the halogens and the ester group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The carbons bonded to the bromine and chlorine atoms would also have their chemical shifts significantly influenced. For comparison, the ¹³C NMR data for related benzyl benzoates are presented in the table below. rsc.org

Table 1: Comparative ¹³C NMR Data of Related Benzyl Benzoates

Compound Name Key ¹³C NMR Chemical Shifts (ppm) in CDCl₃
Benzyl benzoate 166.15 (C=O), 135.91, 132.82, 129.97, 129.51, 128.41, 128.19, 128.05, 127.98, 66.47 (CH₂)
Benzyl 2-chlorobenzoate 165.15 (C=O), 135.37, 133.59, 132.42, 131.29, 130.86, 129.71, 128.39, 128.13, 126.36, 67.02 (CH₂)
Benzyl 4-chlorobenzoate 165.27 (C=O), 139.25, 135.65, 130.90, 128.52, 128.45, 128.41, 128.18, 128.06, 66.73 (CH₂)

Note: Data extracted from a study on reusable ionic liquid-catalyzed oxidative esterification. rsc.org

Advanced Mass Spectrometry Techniques, Including Fragmentation Pathway Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of Benzyl 2-bromo-6-chlorobenzoate. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the ester linkage could result in the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-containing compounds.

Formation of the benzoyl cation: The complementary fragment, the 2-bromo-6-chlorobenzoyl cation, would also be expected.

Further fragmentation: Subsequent loss of CO, Br, or Cl from the benzoyl fragment could also occur.

A related compound, 2-Chloro-6-fluorobenzylalcohol, upon analysis, provides insight into the fragmentation of halogenated benzyl compounds. isroset.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions would include C-O stretching vibrations, aromatic C-H stretching, and aromatic C=C bending vibrations. The C-Br and C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum. The ATR-IR spectrum of the parent acid, 2-bromo-6-chlorobenzoic acid, has been recorded and provides a reference for the substituted aromatic portion of the molecule. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the C-Br and C-Cl bonds, which often give rise to strong Raman signals. Studies on related molecules like 2-bromobenzoic acid have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign vibrational modes. nih.govnih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Notes
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch (CH₂) 2980-2850
Carbonyl (C=O) Stretch 1740-1720 Strong intensity in IR
Aromatic C=C Bend 1600-1450
Ester C-O Stretch 1300-1100
C-Cl Stretch 800-600 Comparison with similar molecules suggests this range. researchgate.net

Note: This table is predictive, based on typical functional group frequencies and data from related compounds. nih.govnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would reveal precise bond lengths, bond angles, and torsion angles. This information would provide an unambiguous confirmation of the molecular conformation and how the molecules pack together in the crystal lattice. The analysis of the crystal packing can reveal intermolecular interactions such as halogen bonding and π-π stacking, which influence the physical properties of the compound. While no specific crystallographic data for this compound was found, studies on related compounds like 2-bromobenzoic acid have shown a satisfactory agreement between theoretical predictions and experimental XRD data. nih.gov

Chiroptical Spectroscopy (if Chiral Derivatives or Reactions are Relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound is itself an achiral molecule, these techniques would not be applicable for its direct analysis. However, if this compound were to be used as a precursor in the synthesis of chiral derivatives, or if it were to interact with a chiral environment, then chiroptical spectroscopy would become a valuable tool for characterizing the resulting stereochemistry. There is currently no information available in the searched literature to suggest that chiral derivatives or reactions of this compound are a significant area of study.

Theoretical and Computational Chemistry of Benzyl 2 Bromo 6 Chlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of Benzyl (B1604629) 2-bromo-6-chlorobenzoate. While specific DFT studies on this exact molecule are not prevalent in published literature, extensive research on similarly substituted benzoates and aromatic compounds allows for a well-founded theoretical analysis.

The molecular conformation is largely dictated by the significant steric hindrance imposed by the bromine and chlorine atoms positioned at the ortho- (2- and 6-) positions of the benzoate (B1203000) ring. These bulky halogen substituents prevent the molecule from adopting a fully planar conformation. DFT calculations would likely predict a twisted arrangement where the benzyl group and the phenyl ring of the benzoate moiety are oriented out of plane with respect to the ester group (C(=O)O). This rotation around the C-O and C-C single bonds minimizes steric repulsion between the ortho substituents and the benzyl group. For instance, studies on 2-substituted methyl benzoates have shown that even smaller substituents induce non-planar conformations, with the trans conformer often being predominant. rsc.org

The electronic structure is significantly influenced by the electronegative halogen atoms. The bromine and chlorine atoms exert a strong electron-withdrawing inductive effect, which polarizes the molecule. DFT calculations can map the electron density distribution and electrostatic potential, highlighting the electrophilic character of the carbonyl carbon and the aromatic ring. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Conformational and Electronic Properties from DFT (Hypothetical Data Based on Analogous Compounds)

Parameter Predicted Value/Observation Rationale
Dihedral Angle (O=C-C-C) Non-zero (twisted) Minimization of steric strain from ortho-substituents.
Conformational Preference Trans conformer likely favored General trend observed in similar 2-substituted esters. rsc.org
HOMO Location Primarily on the benzyl and benzoate aromatic rings Rich in π-electrons, typical for aromatic systems.
LUMO Location Concentrated on the carbonyl group and the C-Br/C-Cl bonds Electrophilic centers of the molecule.

| Dipole Moment | Significant, non-zero value | Due to the presence of polar C=O, C-O, C-Cl, and C-Br bonds. |

Prediction and Correlation of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and structural confirmation of Benzyl 2-bromo-6-chlorobenzoate.

Calculated NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The calculations would show distinct signals for the protons and carbons of the benzyl and the di-halo-substituted benzoate rings. The chemical shifts of the aromatic protons on the 2-bromo-6-chlorobenzoyl moiety would be influenced by the anisotropic and electronic effects of the halogens and the carbonyl group. The methylene (B1212753) protons (CH₂) of the benzyl group would appear as a characteristic singlet, with its chemical shift influenced by the deshielding effect of the adjacent oxygen atom.

Calculated Vibrational Frequencies: Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are crucial for assigning specific absorption bands to molecular motions. By performing a frequency calculation on the optimized geometry of this compound, a full vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, improving agreement with experimental data. researchgate.net Studies on related molecules like 2,6-dichlorobenzyl alcohol and 1-bromo-2-chlorobenzene (B145985) show excellent correlation between DFT-calculated and experimental spectra. researchgate.nettheaic.org Key vibrational modes for this compound would include the C=O stretching of the ester, C-O stretching, aromatic C-H and C=C stretching, and the characteristic C-Br and C-Cl stretching vibrations at lower frequencies.

Table 2: Predicted Vibrational Frequencies for this compound (Based on data from analogous compounds)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Reference Compound/Data
Aromatic C-H Stretch 3100 - 3000 2,6-dichlorobenzyl alcohol. theaic.org
Methylene (CH₂) Stretch 3000 - 2940 2,6-dichlorobenzyl alcohol. theaic.org
Carbonyl (C=O) Stretch 1740 - 1720 Typical range for benzoate esters.
Aromatic C=C Stretch 1600 - 1450 2,6-dichlorobenzyl alcohol, 1-bromo-2-chlorobenzene. researchgate.nettheaic.org
C-O Ester Stretch 1300 - 1100 General range for esters.
C-Cl Stretch 800 - 600 2-chlorobenzoic acid. researchgate.net

Computational Modeling of Reaction Pathways, Activation Barriers, and Transition States

Computational modeling is an invaluable asset for investigating the reaction mechanisms involving this compound. A primary reaction of interest for esters is hydrolysis, which can be modeled to understand its kinetics and thermodynamics.

Using DFT, one can map the potential energy surface for the hydrolysis reaction, which typically proceeds via a nucleophilic acyl substitution mechanism. The calculation would begin with the reactants (the ester and a water molecule), proceed through a high-energy tetrahedral intermediate (transition state), and end with the products (2-bromo-6-chlorobenzoic acid and benzyl alcohol). The computational model can precisely determine the geometry of the transition state and calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This activation barrier is directly related to the reaction rate. Such studies have been effectively used to understand the solvolysis of similarly substituted benzyl halides, where computational analysis revealed the structure of carbocation intermediates and their reaction barriers. researchgate.net For this compound, models would likely show that the significant steric bulk around the carbonyl group increases the activation energy for the formation of the tetrahedral intermediate, thus slowing the rate of hydrolysis compared to a less hindered ester.

Analysis of Substituent Effects on Reactivity and Selectivity (e.g., Electronic and Steric Influences of Bromine and Chlorine)

The bromine and chlorine substituents at the ortho positions exert profound and competing effects on the reactivity of this compound.

Electronic Effects: Both bromine and chlorine are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and the carbonyl group. The consequence is an increase in the partial positive charge on the carbonyl carbon, making it intrinsically more electrophilic and susceptible to nucleophilic attack. This electronic effect would tend to increase the rate of reactions like hydrolysis.

Steric Effects: Conversely, the sheer size of the bromine and chlorine atoms creates significant steric hindrance around the reaction center. nih.gov This steric bulk acts as a physical shield, impeding the approach of a nucleophile to the carbonyl carbon. This effect is particularly pronounced because the substituents are in the ortho positions, flanking the ester group directly. The steric effect would tend to decrease the reaction rate. nih.gov

In the case of this compound, the steric effect is expected to be the dominant factor in reactions involving nucleophilic attack at the carbonyl carbon. chemrxiv.orgrsc.org While the carbonyl carbon is electronically activated, the steric blockade presented by the two large ortho-halogen atoms would likely make it less reactive than a non-ortho-substituted analogue. This interplay between electronic activation and steric hindrance is a classic theme in physical organic chemistry, and computational analysis can quantify the energetic contribution of each effect. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide detailed information about static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in a more realistic environment, such as in a solvent.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule flexes, bends, and rotates. This allows for a thorough exploration of its conformational space, identifying all accessible low-energy conformations and the energy barriers between them. This is more comprehensive than the static picture from a simple geometry optimization, which might only find the single lowest energy state.

Table of Compounds Mentioned

Compound Name
This compound
2-bromo-6-chlorobenzoic acid
Benzyl alcohol
Methyl benzoate
1-bromo-2-chlorobenzene
2,6-dichlorobenzyl alcohol
2-chlorobenzoic acid
Benzyl bromoacetate

Environmental Chemistry and Degradation Pathways Academic Focus

Biotic Degradation Studies: Microbial Metabolism and Biodegradation Pathways of Related Halogenated Aromatic Compounds

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. While specific studies on the biodegradation of Benzyl (B1604629) 2-bromo-6-chlorobenzoate are lacking, a substantial body of research on the microbial metabolism of halogenated aromatic compounds provides a strong basis for predicting its likely fate. nih.govnih.gov

The general microbial degradation of halogenated aromatics often proceeds in a stepwise manner, typically involving initial transformation of side chains, dehalogenation, aromatic ring cleavage, and finally, metabolism through central metabolic pathways. nih.gov For Benzyl 2-bromo-6-chlorobenzoate, the initial step would likely be the hydrolysis of the ester bond by microbial esterases to form 2-bromo-6-chlorobenzoic acid and benzyl alcohol. Benzyl alcohol is readily biodegradable. The degradation of the resulting 2-bromo-6-chlorobenzoic acid would then be the critical, and likely rate-limiting, step.

The microbial degradation of halogenated benzoates has been extensively studied. nih.govresearchgate.net The position and nature of the halogen substituents significantly influence the biodegradability. The presence of two ortho-halogen substituents, as in 2-bromo-6-chlorobenzoic acid, can pose a challenge for microbial degradation due to steric hindrance. However, various microorganisms have been shown to degrade di-ortho-substituted benzoates.

The key step in the degradation of halogenated aromatic compounds is dehalogenation, which can occur aerobically or anaerobically. nih.gov

Aerobic Degradation: Under aerobic conditions, dioxygenase enzymes often initiate the attack on the aromatic ring, leading to the incorporation of two hydroxyl groups and the eventual removal of the halogen substituents. The resulting dihydroxylated aromatic ring (a catechol) is then susceptible to ring cleavage by other dioxygenases. nih.gov

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a common mechanism, where the halogen substituent is removed and replaced by a hydrogen atom. This process often requires an electron donor.

Studies on the biodegradation of benzyl benzoate (B1203000) have shown that it can be degraded by bacteria such as Pseudomonas desmolyticum, which breaks it down into benzaldehyde (B42025) and benzoic acid. nih.govresearchgate.net The subsequent degradation of the halogenated benzoic acid would follow pathways established for similar compounds.

Identification and Mechanistic Investigation of Transformation Products in Environmental Matrices

The identification of transformation products is essential for a complete understanding of the environmental fate of a chemical, as these products may be more persistent or toxic than the parent compound. For this compound, the primary transformation products from abiotic and biotic degradation are expected to be 2-bromo-6-chlorobenzoic acid and benzyl alcohol.

Further degradation of 2-bromo-6-chlorobenzoic acid would lead to a variety of other transformation products. Based on studies of related compounds, potential transformation pathways could include:

Dehalogenation: This could result in the formation of 2-chlorobenzoic acid or 2-bromobenzoic acid.

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is a common microbial and photochemical process. This could lead to the formation of various hydroxylated and dihydroxylated bromo-chloro-benzoic acids.

Ring Cleavage: Following dehalogenation and hydroxylation, the aromatic ring would be cleaved, leading to the formation of aliphatic acids that can be further metabolized by microorganisms.

A study on the transformation of 2-bromo-6-chloro-1,4-benzoquinone, a structurally related compound, in chlorinated water identified several polar chlorinated and brominated intermediates, including halohydroxybenzoquinones and halohydroxycyclopentenediones. nih.gov While the starting compound is different, this research highlights the potential for the formation of a complex mixture of halogenated transformation products during chemical treatment processes. Research on the oxidation of mixed halogenated aromatic compounds has also shown the formation of a wide array of halogenated and mixed-halogenated pollutants. researchgate.netresearchgate.net

Environmental Fate Modeling and Persistence Assessment (focused on chemical transformations, not ecological impact)

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental compartments (air, water, soil, sediment).

For this compound, a comprehensive environmental fate model would require input data on its:

Partitioning coefficients: such as the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), which determine its distribution between different environmental phases.

Degradation rates: including photolysis and hydrolysis rate constants, and biotic degradation rates in various environmental media.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate these parameters when experimental data are unavailable. nih.govresearchgate.net QSARs for the photolysis of halogenated disinfection byproducts have been developed, which could potentially be adapted to estimate the photolytic degradation rate of this compound. nih.gov Similarly, models exist for predicting the biodegradability of organic compounds. acs.org

Based on its structure, this compound is expected to be a compound of moderate persistence. The ester linkage provides a site for relatively rapid hydrolysis. However, the halogenated aromatic moiety, particularly with di-ortho substitution, is likely to be more resistant to biodegradation. The persistence of such compounds in the environment is a concern due to their potential for long-range transport and bioaccumulation. nih.govstanford.edu

The following table summarizes the likely transformation pathways and persistence factors for this compound based on the available information for related compounds.

Interactive Data Table: Predicted Environmental Fate of this compound

ProcessPrimary Transformation ProductsInfluencing FactorsPredicted Persistence
Photolysis 2-chlorobenzoic acid, Benzyl alcohol, Benzaldehyde, Benzoic acidSunlight intensity, Water clarity, Presence of sensitizersModerate
Hydrolysis 2-bromo-6-chlorobenzoic acid, Benzyl alcoholpH, TemperatureLow to Moderate
Biotic Degradation (Aerobic) 2-bromo-6-chlorobenzoic acid, Benzyl alcohol, Catechols, Ring cleavage productsMicrobial community, Oxygen availability, AcclimationModerate to High (for the halogenated ring)
Biotic Degradation (Anaerobic) Reductive dehalogenation products (e.g., 2-chlorobenzoic acid)Presence of electron donors, Redox potentialModerate to High (for the halogenated ring)

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Sustainable Synthesis and Transformations

The synthesis and functionalization of halogenated aromatic esters are often reliant on transition metal catalysis. Future research is geared towards creating more sustainable and efficient catalytic systems. A significant trend is the development of catalysts based on earth-abundant metals as alternatives to precious metals like palladium. rsc.org Furthermore, the design of ligands that can promote reactions at very low catalyst loadings (ppm levels) is a key area of interest. rsc.org For instance, innovative bimetallic oxide clusters, such as those containing rhodium and ruthenium, have shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole oxidant, a much greener alternative to traditional hazardous oxidants. google.com Such advancements could lead to more environmentally benign and cost-effective methods for both the synthesis of Benzyl (B1604629) 2-bromo-6-chlorobenzoate and its subsequent cross-coupling reactions. The development of reusable solid-supported catalysts is another avenue being explored to simplify product purification and reduce waste. googleapis.com

Exploration of Flow Chemistry and Continuous Processing for Efficient Production and Reaction Control

Flow chemistry, or continuous processing, has emerged as a powerful technique in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov Its ability to provide superior control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govgoogle.com For the synthesis of esters like Benzyl 2-bromo-6-chlorobenzoate, continuous flow processes could enable rapid and efficient esterification reactions. youtube.comresearchgate.net Moreover, subsequent transformations, such as palladium-catalyzed cross-coupling reactions, can be streamlined in a continuous setup, potentially allowing for a multi-step synthesis to be performed in a single, uninterrupted sequence. google.com This approach not only increases productivity but also facilitates easier scale-up from laboratory to industrial production.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are designed and optimized. bldpharm.comacs.org By analyzing vast datasets of chemical reactions, ML algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. patsnap.com For a substrate like this compound, ML models could be trained to predict the regioselectivity of cross-coupling reactions, identifying the conditions that would favor reaction at the bromine versus the chlorine position. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. patsnap.com As these technologies mature, they will become indispensable tools for chemists to navigate complex reaction landscapes and accelerate the discovery of new molecules and materials. bldpharm.comacs.org

Investigations into Unconventional Reactivity Patterns and Unexplored Reaction Spaces

While palladium-catalyzed cross-coupling reactions are well-established, there is ongoing research into uncovering novel reactivity patterns for halogenated aromatic compounds. This includes the exploration of "ester dance" reactions, where an ester group migrates to a different position on the aromatic ring, opening up new avenues for derivatization. Research into deoxygenative coupling reactions of aromatic esters also presents a novel strategy for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, investigations could focus on tandem reactions where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. google.com Exploring the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions remains a key area for creating diverse molecular scaffolds from a single starting material.

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. googleapis.com This provides valuable kinetic and mechanistic data, helping to identify reaction intermediates and understand the role of catalysts and reagents. googleapis.com For the synthesis and transformation of this compound, in situ monitoring could be used to precisely determine reaction endpoints, minimize the formation of byproducts, and optimize reaction conditions for maximum yield and selectivity. These techniques are becoming increasingly important for ensuring the robustness and reproducibility of chemical processes, particularly in the context of flow chemistry and industrial manufacturing.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-bromo-6-chlorobenzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves esterification of 2-bromo-6-chlorobenzoic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or thionyl chloride). Optimization can include:
  • Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance esterification efficiency.
  • Temperature control : Reactions performed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
    Table 1 : Comparison of Catalysts and Yields
CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄807292
DCC/DMAP608597
Thionyl chloride707895

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (vermiculite).
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Methodological Answer :
  • Cross-validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (DFT calculations) to identify discrepancies.
  • Crystallographic refinement : Use SHELX software to resolve ambiguous electron density maps, particularly around halogen atoms. Adjust thermal parameters and occupancy rates for disordered regions .
  • Dynamic NMR : Probe temperature-dependent conformational changes to explain shifts inconsistent with static X-ray structures.

Q. What strategies improve crystallization of this compound for high-resolution X-ray studies?

  • Methodological Answer :
  • Solvent selection : Slow evaporation from dichloromethane/hexane mixtures promotes single-crystal growth.
  • Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.
  • Cryocooling : Use liquid nitrogen to stabilize crystals during data collection, minimizing thermal motion artifacts.
  • SHELX refinement : Apply TWIN/BASF commands to model twinning or anisotropic displacement parameters for halogens .

Q. How can kinetic modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Rate determination : Use HPLC or GC-MS to monitor substrate depletion and product formation over time.
  • Parameter fitting : Apply the Michaelis-Menten model for enzyme-catalyzed reactions or Arrhenius equations for thermal processes.
  • Sensitivity analysis : Identify rate-limiting steps (e.g., ester hydrolysis vs. halogen substitution) to prioritize condition adjustments (pH, temperature) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting HPLC and LC-MS data when analyzing impurities in this compound?

  • Methodological Answer :
  • Hyphenated techniques : Combine LC-MS with UV/Vis detection to correlate retention times and mass spectra.
  • Spiking experiments : Add suspected impurities (e.g., unreacted benzoic acid) to confirm co-elution.
  • High-resolution MS : Use Q-TOF instruments to distinguish isobaric species with identical m/z ratios .

Safety and Regulatory Considerations

Q. What are the environmental and regulatory implications of this compound disposal?

  • Methodological Answer :
  • Waste categorization : Classify as halogenated organic waste under EPA guidelines.
  • Neutralization : Hydrolyze with aqueous NaOH to convert esters into water-soluble salts.
  • Documentation : Maintain records per REACH regulations, even though the compound is not listed in Annex XIV .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.